N–C(sp³) Rotational Barrier: Isopropylurea vs. Methylurea and Ethylurea
At the MP2/aug-cc-pVDZ level of theory, the maximum rotational barrier about the N–C(sp³) bond in isopropylurea is 6.0 kcal/mol, compared to 0.9 kcal/mol for methylurea and 6.2 kcal/mol for ethylurea [1]. This establishes isopropylurea as having a rotational barrier approximately 6.7× higher than methylurea and nearly equivalent to ethylurea despite the branched alkyl geometry. The difference reflects distinct steric and electronic constraints imposed by the secondary isopropyl group relative to primary alkyl substituents. [1].
| Evidence Dimension | Maximum rotational barrier about N–C(sp³) bond |
|---|---|
| Target Compound Data | 6.0 kcal/mol |
| Comparator Or Baseline | Methylurea: 0.9 kcal/mol; Ethylurea: 6.2 kcal/mol |
| Quantified Difference | 5.1 kcal/mol higher vs. methylurea; 0.2 kcal/mol lower vs. ethylurea |
| Conditions | MP2/aug-cc-pVDZ computational method, gas phase |
Why This Matters
This barrier governs the accessibility of specific conformers in solution, influencing reactivity in stereoselective syntheses and molecular recognition events where conformational pre-organization is critical.
- [1] Bryantsev, V. S., Firman, T. K., & Hay, B. P. (2005). Conformational analysis and rotational barriers of alkyl- and phenyl-substituted urea derivatives. Journal of Physical Chemistry A, 109(5), 832–842. View Source
